molecular formula C16H20N4O3S B2373564 2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde CAS No. 2224238-21-3

2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde

Cat. No.: B2373564
CAS No.: 2224238-21-3
M. Wt: 348.42
InChI Key: GPBPWNOHXIBWOQ-UHFFFAOYSA-N
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Description

2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is a compound characterized by its unique structure which includes triazole, piperidine, and benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde typically begins with the preparation of intermediate compounds. One common synthetic route involves:

  • Formation of the Triazole Moiety:

  • Piperidine Incorporation: : The next step involves the addition of the piperidine ring through nucleophilic substitution or reductive amination.

  • Sulfonylbenzaldehyde Addition:

Reaction Conditions: : These reactions typically occur under controlled temperatures ranging from 0°C to 50°C, in the presence of solvents like dichloromethane or ethanol, and with catalysts such as copper sulfate for the click chemistry step.

Industrial Production Methods

For large-scale industrial production, the process is optimized to increase yield and reduce costs:

  • Batch Reactors: : Frequently employed in the initial stages for precise control over reaction parameters.

  • Flow Chemistry: : Used for continuous production, ensuring consistent product quality and scalability.

  • Purification: : Involves crystallization or chromatography techniques to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group can undergo oxidation to form carboxylic acids.

  • Reduction: : Reduction of the aldehyde group results in alcohol formation.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, exchanging the sulfonyl group for other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Various nucleophiles including amines and thiols.

Major Products Formed

  • Oxidation: : Sulfonylbenzoic acids.

  • Reduction: : Sulfonylbenzyl alcohols.

  • Substitution: : Diverse functionalized sulfonyl derivatives.

Scientific Research Applications

Chemistry

2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is used as a building block for synthesizing more complex molecules due to its versatile functional groups.

Biology

In biological research, this compound can be employed as a ligand in bioconjugation reactions for labeling proteins or other biomolecules.

Medicine

Potential applications include drug development, where it serves as a scaffold for designing molecules with pharmacological activity. Its triazole group is particularly notable for antimicrobial properties.

Industry

The compound is useful in materials science for creating advanced polymers and surface-active agents due to its diverse reactivity.

Mechanism of Action

Molecular Targets and Pathways

  • The triazole group interacts with enzyme active sites, inhibiting microbial growth.

  • Piperidine acts on neurotransmitter pathways, potentially influencing neurological processes.

  • The sulfonylbenzaldehyde moiety interacts with cellular receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(Triazol-1-yl)ethyl]pyrrolidin-1-yl]sulfonylbenzaldehyde

  • 2-[2-[2-(Imidazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde

  • 2-[2-[2-(Triazol-1-yl)ethyl]morpholin-1-yl]sulfonylbenzaldehyde

Uniqueness

Compared to its counterparts, 2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde possesses a unique balance of rigidity and flexibility due to its distinct functional groups, which enhances its applicability across various fields.

This concludes your in-depth look at the fascinating this compound. Quite a mouthful, but it packs quite a punch in its versatility and utility!

Properties

IUPAC Name

2-[2-[2-(triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-13-14-5-1-2-7-16(14)24(22,23)20-10-4-3-6-15(20)8-11-19-12-9-17-18-19/h1-2,5,7,9,12-13,15H,3-4,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBPWNOHXIBWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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